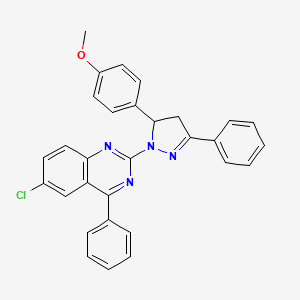

6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23ClN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDZNUFLWDEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (CAS No. 324759-74-2) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities including anticancer, anti-inflammatory, and antiproliferative properties. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 490.99 g/mol. The structure features a quinazoline core with multiple aromatic substituents, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Chloro derivative | MCF7 (breast) | 2.09 | |

| Quinazoline derivative | A549 (lung) | 0.096 | |

| Other derivatives | HeLa | 10 & 100 |

These results indicate that the compound has potential as an anticancer agent, particularly against breast and lung cancer cell lines.

Inhibition of Kinases

The compound's structure suggests potential interaction with various kinases, which are pivotal in cancer progression. Quinazoline derivatives have shown inhibitory activity against several receptor tyrosine kinases (RTKs), including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitors targeting EGFR have been associated with reduced tumor growth and metastasis.

- PDGF (Platelet-Derived Growth Factor) Receptor : Quinazolines have been noted for their ability to antagonize PDGF receptors, which play a role in cellular proliferation and survival.

The specific activity of this compound against these kinases remains to be fully characterized but is anticipated based on the behavior of related compounds .

Anti-inflammatory Properties

Quinazolines also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. The ability to modulate inflammatory pathways suggests that this compound might be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:

- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and tested them for cytotoxicity against cancer cell lines using standard protocols like the NCI DTP protocol .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the quinazoline core significantly influence biological activity, highlighting the importance of specific substituents on anticancer efficacy .

Scientific Research Applications

The compound 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Below is a detailed examination of its applications, supported by case studies and relevant data.

Chemical Properties and Structure

This compound features a complex structure that includes a quinazoline moiety fused with a pyrazole ring, which is known for its biological activity. The presence of chlorine and methoxy substituents enhances its pharmacological profile.

Molecular Formula

- Molecular Formula : CHClNO

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry demonstrated that certain analogs showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups was correlated with increased antibacterial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties

Another promising application is in cancer therapy. Compounds with similar structural frameworks have been evaluated for their ability to inhibit tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Neurological Applications

The modulation of neurotransmitter receptors is another area where this compound may play a role. Research has explored its interaction with the nicotinic acetylcholine receptor, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Anti-inflammatory Effects

Compounds derived from similar structures have been studied for their anti-inflammatory properties. They have shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinazoline derivatives, the compound demonstrated a zone of inhibition exceeding 16 mm against Mycobacterium smegmatis. This was attributed to the presence of strong electron-withdrawing groups that enhance interaction with bacterial cell membranes .

Case Study 2: Anticancer Activity

A series of synthesized derivatives were tested for anticancer activity against human cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly increased cytotoxicity, with IC50 values in the low micromolar range .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Remarks |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 16 | Strong electron-withdrawing group |

| 7b | Pseudomonas aeruginosa | 19 | Enhanced activity |

| 9a | Staphylococcus aureus | 14 | Moderate activity |

Table 2: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A1 | HeLa | 5 | Induction of apoptosis |

| A2 | MCF-7 | 8 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

The synthesis typically involves multi-step protocols:

- Step 1 : Cyclization of precursors (e.g., quinazoline core formation) under reflux conditions using ethanol or methanol as solvents .

- Step 2 : Functionalization via condensation reactions, such as reacting hydrazine derivatives with chalcone analogs (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) to introduce the pyrazole moiety .

- Step 3 : Chlorination at the 6-position using POCl₃ or other chlorinating agents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity.

Q. How should researchers characterize the compound’s structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 480.1353 for [M+H]⁺) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing) .

Q. What methodologies are used to assess its biological activity?

- In vitro assays :

- Control Experiments : Compare with reference inhibitors (e.g., Erlotinib for EGFR) and validate via dose-response curves.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data?

Common pitfalls and solutions:

- Purity Issues : Re-analyze via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting activity .

- Stereochemical Variants : Use chiral chromatography or X-ray crystallography to confirm diastereomer ratios .

- Assay Conditions : Optimize cell culture media (e.g., serum concentration) or enzyme buffer pH to reduce variability .

Q. What strategies are effective for structural optimization to enhance bioactivity?

Q. How can computational methods guide mechanistic studies?

Q. What experimental approaches evaluate the compound’s stability and solubility?

- Thermal Stability : DSC/TGA to determine decomposition temperatures (>200°C indicates suitability for oral formulations) .

- Chemical Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24h; monitor degradation via HPLC .

- Solubility : Shake-flask method in DMSO/water mixtures; calculate logP values (e.g., ClogP ≈ 4.2) to guide formulation .

Q. How does crystallographic data inform formulation design?

Q. What are the best practices for structure-activity relationship (SAR) analysis?

Q. How can target identification be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.